H-Lys(boc)-NH2 hcl
Description
Significance of Orthogonally Protected Amino Acids in Complex Molecular Construction
The concept of "orthogonal protection" is fundamental to modern chemical synthesis. fiveable.me It refers to the use of multiple protecting groups that can be removed under distinct chemical conditions, without affecting each other. fiveable.mebiosynth.com This allows for the sequential deprotection and modification of different parts of a molecule, a critical capability when constructing complex structures like peptides or modified proteins. fiveable.mepeptide.com For instance, the widely used Fmoc/tBu strategy in solid-phase peptide synthesis (SPPS) is a prime example of an orthogonal system. The Fmoc group, protecting the α-amino group, is removed by a base, while the tBu group, often protecting side chains, is cleaved by an acid. iris-biotech.de This orthogonality ensures that the peptide chain can be elongated in a controlled manner. peptide.com
The ability to selectively deprotect one functional group while others remain intact is paramount for creating molecules with specific three-dimensional structures and functionalities. rsc.org This is particularly true for the synthesis of cyclic peptides, branched peptides, and peptide-drug conjugates, where precise control over reactive sites is essential.
Overview of H-Lys(Boc)-NH2 HCl as a Fundamental Building Block in Peptide and Organic Synthesis
This compound, chemically known as (S)-2-amino-6-((tert-butoxycarbonyl)amino)hexanamide hydrochloride, is a lysine (B10760008) derivative where the ε-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the C-terminus is an amide. issuu.com The α-amino group remains as a free amine, ready for coupling reactions. The hydrochloride salt form enhances the compound's stability and handling characteristics. ontosight.ai
The Boc protecting group is a cornerstone of this molecule's utility. It is stable under a variety of reaction conditions but can be readily removed with moderate acids, such as trifluoroacetic acid (TFA). openaccesspub.orgpeptide.com This acid lability provides a convenient and selective deprotection method that is compatible with many other protecting groups used in organic synthesis.
This strategic combination of a protected side chain and a reactive α-amino group makes this compound a versatile and indispensable tool. It serves as a key intermediate in the synthesis of a wide array of molecules, from simple dipeptides to complex pharmaceutical agents and functionalized nanomaterials. a2bchem.comresearchgate.net Its application streamlines synthetic pathways, improves yields, and enables the creation of novel molecular entities with tailored properties.
Interactive Data Tables
Below are interactive tables summarizing key information about this compound and related concepts.
Table 1: Properties of this compound
| Property | Value |
| Chemical Name | (S)-2-amino-6-((tert-butoxycarbonyl)amino)hexanamide hydrochloride |
| CAS Number | 112803-72-2 |
| Molecular Formula | C11H24ClN3O3 a2bchem.com |
| Molecular Weight | 281.78 g/mol |
| Appearance | Solid |
| SMILES | CC(C)(C)OC(=O)NCCCCC@HC(N)=O.Cl |
| InChI Key | BVWRJFHMGKKDQR-QRPNPIFTSA-N |
Table 2: Common Orthogonal Protecting Group Pairs in Peptide Synthesis
| N-α-Protecting Group | Side Chain Protecting Group | Deprotection Condition (N-α) | Deprotection Condition (Side Chain) |
| Fmoc | tBu | Base (e.g., Piperidine) iris-biotech.de | Acid (e.g., TFA) iris-biotech.de |
| Boc | Benzyl-based (Bzl) | Moderate Acid (e.g., TFA) peptide.com | Strong Acid (e.g., HF) peptide.com |
| Alloc | Boc | Pd(0) catalyst | Acid (e.g., TFA) fiveable.me |
Detailed Research Findings
Recent research has further highlighted the versatility of Boc-protected lysine derivatives. For example, H-Lys(Boc)-OH, a closely related compound, has been utilized in the functionalization of single-walled carbon nanotubes (SWCNTs). researchgate.net In a 1,3-cycloaddition reaction, the lysine derivative provides a means to covalently modify the SWCNTs, introducing amine handles that can be further conjugated with other molecules, such as chelating agents for radiometal labeling. researchgate.net This demonstrates the utility of these building blocks beyond traditional peptide synthesis, extending into the realm of materials science and nanotechnology.
Furthermore, the development of novel synthetic routes to create differentially protected lysine derivatives continues to be an active area of research. google.com Efficient and scalable methods for producing these key intermediates are crucial for their widespread application in both academic and industrial settings. These efforts often focus on improving the selectivity of protection and deprotection steps, minimizing side reactions, and reducing the need for extensive purification. google.com
In the field of medicinal chemistry, orthogonally protected lysine derivatives are instrumental in the synthesis of complex peptide-based therapeutics. For instance, the synthesis of 'clickable' diketopiperazine scaffolds, which can be used as platforms for biomolecular assembly, relies on the use of orthogonally protected lysine residues. rsc.org These scaffolds can be functionalized with various bioactive moieties, leading to the development of new drug candidates.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
tert-butyl N-[(5S)-5,6-diamino-6-oxohexyl]carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O3.ClH/c1-11(2,3)17-10(16)14-7-5-4-6-8(12)9(13)15;/h8H,4-7,12H2,1-3H3,(H2,13,15)(H,14,16);1H/t8-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVWRJFHMGKKDQR-QRPNPIFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112803-72-2 | |
| Record name | H-Lys(boc)-NH2 hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for H Lys Boc Nh2 Hcl and Its Analogues
Strategies for the Preparation and Derivatization of H-Lys(Boc)-NH2 HCl
The preparation of this compound and its subsequent modification into various analogues rely on a series of well-established organic reactions. These strategies are designed to be high-yielding and to preserve the stereochemical integrity of the chiral center in the lysine (B10760008) molecule.
The primary precursor for the synthesis of this compound is N-ε-(tert-butoxycarbonyl)-L-lysine, also known as H-Lys(Boc)-OH. nih.govchembk.comgreyhoundchrom.com This compound features a Boc protecting group on the side-chain (ε) amino group, leaving the α-amino group and the carboxylic acid available for further reactions. biosynth.com The synthesis of H-Lys(Boc)-OH itself typically starts from L-lysine (B1673455). A common method involves the reaction of L-lysine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. google.com The reaction conditions can be carefully controlled to selectively protect the more nucleophilic ε-amino group.
Once H-Lys(Boc)-OH is obtained, the next step is the amidation of the C-terminal carboxylic acid to form the amide. This transformation is a crucial step in the synthesis of peptide amides, which often exhibit enhanced stability and biological activity compared to their carboxylic acid counterparts. The amidation can be achieved using various coupling reagents that activate the carboxylic acid, facilitating its reaction with an amine source, typically ammonia (B1221849) or an ammonium (B1175870) salt. The final step involves the formation of the hydrochloride salt, usually by treatment with hydrochloric acid, to improve the compound's stability and handling characteristics.
Table 1: Common Lysine Precursors and their Protecting Groups
| Precursor Compound | ε-Amino Protecting Group | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number |
| H-Lys(Boc)-OH | Boc (tert-butoxycarbonyl) | C₁₁H₂₂N₂O₄ | 246.30 | 2418-95-3 |
| H-Lys(Z)-OH | Z (benzyloxycarbonyl) | C₁₄H₂₀N₂O₄ | 280.32 | 1155-64-2 |
| H-Lys(Fmoc)-OH | Fmoc (9-fluorenylmethyloxycarbonyl) | C₂₁H₂₄N₂O₄ | 368.43 | 35737-10-1 |
Data sourced from publicly available chemical supplier information.
The functionalization of the C-terminal carboxyl group of H-Lys(Boc)-OH through amidation or esterification is a key step in creating a diverse range of lysine-containing building blocks. Amidation, as mentioned earlier, leads to the formation of this compound. iris-biotech.depeptide.cominterchim.fr
Esterification of the carboxyl terminus provides another avenue for modification. For example, the synthesis of H-Lys(Boc)-OMe·HCl, the methyl ester derivative, involves reacting H-Lys(Boc)-OH with methanol (B129727) in the presence of an acid catalyst like thionyl chloride or by using chlorotrimethylsilane (B32843) in methanol. rsc.org Similarly, other esters, such as the allyl ester (H-L-Lys(Boc)-OAll), can be prepared, offering orthogonal deprotection strategies. issuu.com For instance, the allyl group can be selectively removed using palladium catalysis, leaving the Boc and other protecting groups intact. wiley-vch.de This allows for further modifications at the C-terminus, such as the on-resin cyclization of peptides.
The choice between amidation and esterification depends on the desired properties and subsequent reactions of the final peptide. C-terminal amides often mimic the natural state of many peptide hormones and neurotransmitters, while esters can serve as protecting groups for the carboxylic acid or as intermediates for the synthesis of peptide fragments. issuu.com
Further derivatization of this compound can be achieved through selective N-alkylation or N-acylation of the α-amino group. Since the ε-amino group is protected by the Boc group, the α-amino group is available for modification.
Selective N-alkylation introduces an alkyl group onto the α-nitrogen. This can be achieved through methods like reductive amination or by reaction with an alkyl halide. For instance, the Fukuyama-Mitsunobu reaction can be used for the Nα-monoalkylation of lysine derivatives. rsc.org N-alkylation can be used to create peptidomimetics with altered conformational properties and resistance to enzymatic degradation. A process for the N-alkylation of Nα-Boc-protected amino acids has been described, involving the formation of a dianion followed by reaction with an alkyl halide. google.com
Selective N-acylation involves the introduction of an acyl group to the α-amino group. This is a fundamental reaction in peptide synthesis, where the α-amino group of one amino acid is coupled with the activated carboxyl group of another. Standard coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are effective for coupling to secondary amines, which would be formed after an initial N-alkylation step. rsc.org Selective N-acylation can also be achieved using acid chlorides, such as Fmoc-alanine acid chloride, in the presence of a base. rsc.org These reactions allow for the stepwise elongation of a peptide chain from the N-terminus of the lysine amide.
Amidation and Esterification Reactions for Carboxyl Terminus Functionalization
Orthogonal Protecting Group Principles in Lysine Side-Chain Chemistry
The synthesis of complex peptides often requires the use of multiple protecting groups that can be removed under different conditions. This concept is known as orthogonal protection and is crucial for selectively modifying specific functional groups within a molecule. google.com
In peptide synthesis, two of the most widely used α-amino protecting groups are the tert-butoxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) groups. americanpeptidesociety.org These two groups form the basis of the two major strategies for solid-phase peptide synthesis (SPPS): Boc-SPPS and Fmoc-SPPS. nih.gov The key difference between them lies in their deprotection conditions. The Boc group is acid-labile and is typically removed with strong acids like trifluoroacetic acid (TFA). masterorganicchemistry.comgenscript.com In contrast, the Fmoc group is base-labile and is removed with a mild base, usually piperidine (B6355638). masterorganicchemistry.com
This difference in lability allows for their strategic and orthogonal use. For example, in Fmoc-SPPS, the α-amino group is protected with Fmoc, while the side chains of reactive amino acids, like the ε-amino group of lysine, are often protected with acid-labile groups such as Boc. peptide.com This allows for the selective removal of the Fmoc group at each step of peptide elongation without affecting the side-chain protection. The side-chain protecting groups are then removed at the end of the synthesis in a single step using a strong acid. iris-biotech.de
Conversely, in Boc-SPPS, the α-amino group is protected with Boc, and the side chains are protected with groups that are stable to the mild acid used for Boc removal but are cleaved by a stronger acid, such as anhydrous hydrogen fluoride (B91410) (HF), at the end of the synthesis. nih.gov The ability to use Boc and Fmoc groups orthogonally provides immense flexibility in designing synthetic routes for complex peptides, including branched and cyclic peptides. rsc.orgrsc.org For instance, a lysine residue can be incorporated with its α-amino group protected by Fmoc and its ε-amino group protected by Boc, allowing for the elongation of the main peptide chain, followed by the removal of the Boc group and the synthesis of a second peptide chain from the lysine side chain.
Table 2: Comparison of Boc and Fmoc Protecting Groups
| Protecting Group | Structure | Removal Conditions | Common Application |
| Boc (tert-butoxycarbonyl) | (CH₃)₃C-O-CO- | Strong acid (e.g., TFA, HCl) genscript.com | Side-chain protection in Fmoc-SPPS, α-amino protection in Boc-SPPS peptide.comnih.gov |
| Fmoc (9-fluorenylmethyloxycarbonyl) | Mild base (e.g., piperidine) masterorganicchemistry.com | α-amino protection in Fmoc-SPPS americanpeptidesociety.org |
The removal of the Boc group, or deprotection, is a critical step in syntheses utilizing this protecting group. The mechanism of Boc deprotection under acidic conditions involves the protonation of the carbonyl oxygen of the carbamate (B1207046) by a strong acid like TFA. masterorganicchemistry.comcommonorganicchemistry.com This is followed by the loss of a stable tert-butyl cation, which can then be quenched by a scavenger or deprotonate to form isobutylene (B52900) gas. commonorganicchemistry.com The resulting carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide gas. commonorganicchemistry.comjk-sci.com
The choice of acid and reaction conditions for Boc deprotection can be optimized to ensure complete removal of the protecting group without causing unwanted side reactions. While TFA is commonly used, other acids like hydrochloric acid (HCl) can also be employed. genscript.comfishersci.co.uk The reaction is typically carried out in a solvent such as dichloromethane (B109758) (DCM). jk-sci.com For substrates that are sensitive to strong acid, alternative, milder deprotection methods have been developed, although they are less common. fishersci.co.uk
In the context of solid-phase peptide synthesis, the final cleavage step in Boc-SPPS, which removes the side-chain protecting groups (including Boc on lysine) and cleaves the peptide from the resin, often employs very strong acids like anhydrous hydrogen fluoride (HF). nih.gov This requires specialized equipment and careful handling due to the hazardous nature of HF. The choice of cleavage cocktail, which often includes scavengers to trap reactive carbocations, is crucial for obtaining the desired peptide in high purity and yield.
Strategic Application of Boc and Fmoc Protection for Differential Reactivity
Novel Catalytic and Reagent Systems in this compound Mediated Synthesis
The synthesis of N-terminally free, side-chain protected amino acid amides such as this compound is fundamental to solid-phase and solution-phase peptide synthesis. While traditional methods involving coupling reagents are well-established, recent research has focused on developing novel catalytic systems and reagents that offer improved efficiency, sustainability, and chemoselectivity. These advancements primarily address two key transformations: the C-terminal amidation of a protected lysine precursor and the strategic protection/deprotection of the lysine side-chain amine.
Catalytic Direct Amidation of Amino Acid Precursors
Direct amidation of carboxylic acids with amines, bypassing the need for stoichiometric activating agents, represents a significant step forward in green chemistry. ucl.ac.uk This approach is challenging for amino acids due to their zwitterionic nature and poor solubility. researchgate.net However, several catalytic systems have emerged that can effectively mediate this transformation for N-protected amino acids, which are precursors to compounds like this compound after deprotection.
Boron-Based Catalysts: A notable breakthrough involves the use of borate (B1201080) esters, such as tris(2,2,2-trifluoroethyl) borate (B(OCH2CF3)3), as highly effective catalysts for the direct amidation of N-protected amino acids. mdpi.comucl.ac.uk These reactions are typically performed under azeotropic water removal conditions and demonstrate broad substrate scope. ucl.ac.uk Research by Sheppard and colleagues has shown that B(OCH2CF3)3 can catalyze the amidation of various N-Boc protected amino acids with a range of amines, proceeding with low catalyst loadings (e.g., 10 mol%) and yielding the desired amides in high conversions. mdpi.comucl.ac.uk This methodology avoids harsh reagents and offers a more sustainable route to the peptide amide backbone. ucl.ac.uk
Furthermore, studies have explored other boron-based systems, including various boronic acids, which have been shown to catalyze dehydrative amidation. mdpi.com For instance, arylboronic acids with electron-withdrawing groups are reported to be highly efficient catalysts for this transformation. acs.org
Group (IV) Metal Catalysts: Lewis acidic metal salts from Group (IV), such as titanium(IV) isopropoxide (Ti(OiPr)4) and zirconium-based compounds, have also been successfully employed as catalysts for direct amidation. researchgate.netcatalyticamidation.info These catalysts can facilitate the direct coupling of unprotected amino acids, highlighting their potential for chemoselective C-terminal amidation while the α-amino group remains free. researchgate.netresearchgate.net This approach could potentially streamline the synthesis of H-Lys(Boc)-NH2 from an Nε-Boc-lysine precursor. The reactions can be performed with catalytic amounts of the metal salt, offering an alternative to boron-based systems. researchgate.net
Interactive Data Table: Catalytic Direct Amidation of Amino Acid Precursors
| Catalyst System | Precursor Example | Amine | Conditions | Yield | Reference |
| B(OCH2CF3)3 (10 mol%) | N-Boc-Amino Acids | Various aliphatic/functionalized amines | Toluene or TAME, Dean-Stark, 86-110°C | High | mdpi.com, ucl.ac.uk |
| Ti(OiPr)4 (catalytic) | Unprotected Phenylalanine | Benzylamine | Toluene, Dean-Stark, 110°C | 80% | researchgate.net |
| ZrCl4 (catalytic) | Unprotected Phenylalanine | Benzylamine | Toluene, Dean-Stark, 110°C | 78% | researchgate.net |
| B(OCH2CF3)3 (20 mol%) | Unprotected Valine | Benzylamine | TAME, Dean-Stark, 86°C | 71% | researchgate.net |
Chemoenzymatic and Novel Reagent Approaches
Enzymatic and chemoenzymatic strategies offer high selectivity under mild conditions, presenting a powerful alternative for constructing and modifying peptide derivatives.
Enzymatic Polymerization and Coupling: The protease papain has been used to catalyze the oligomerization of lysine derivatives, such as H-Lys(Boc)−OMe·HCl, to form poly-L-lysine. researchgate.net This demonstrates the potential of enzymes to form peptide bonds involving the lysine backbone. While focused on polymerization, the underlying catalytic machinery could be adapted for controlled di- or tripeptide synthesis, which are precursors in fragment-based approaches. Papain-catalyzed synthesis often proceeds in high yield due to the precipitation-driven nature of the reaction when using hydrophobically protected amino acids. researchgate.net
Novel Protecting Groups for Orthogonal Synthesis: The synthesis of complex peptide structures often requires orthogonally protected lysine building blocks. Recent innovations include the development of novel carbamate protecting groups that are removable under specific, mild conditions, which is crucial for chemoenzymatic synthesis. For example, the periodate-cleavable aminobutanol (B45853) carbamate (Aboc) group and the pyridoxal (B1214274) 5′-phosphate (PLP)-cleavable aminobutanamide carbamate (Abac) group have been designed. nih.govacs.org These groups maintain the charge and structural properties of the lysine side chain, facilitating enzymatic manipulations of the peptide backbone before a final, gentle deprotection step. nih.govacs.org Such advanced protecting group strategies enable the precise construction of complex peptides where a specific lysine amide might be a key component.
Decarboxylative Amidation: A novel approach to C-terminal amidation involves the reaction of N-protected amino acids with isocyanates, catalyzed by 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net This reaction proceeds via a decarboxylative mechanism, releasing CO2 as the only byproduct and offering excellent atom economy. The method is rapid, environmentally friendly, and has been successfully applied to various Boc-protected amino acids to furnish C-terminally modified amides in high yields (74-89%). researchgate.net
Interactive Data Table: Novel Reagent Systems in Lysine Modification
| Method | Reagent/Catalyst | Substrate Example | Product Type | Yield | Reference |
| Decarboxylative Amidation | Isocyanate / DMAP | N-Boc-Phe-OH | N-Boc-Phe-NH-Ar | 82-89% | researchgate.net |
| Papain-Catalyzed Oligomerization | Papain | H-Lys(Boc)−OMe·HCl | Poly-L-lysine(Boc) | High | researchgate.net |
| Orthogonal Protection | NaIO4 (for deprotection) | K-Aboc containing peptide | Free Lysine side-chain | N/A | nih.gov, acs.org |
| Silane-Mediated Amidation | Methyltrimethoxysilane (MTM) | N-Boc-Amino Acid | N-Boc-Amino Amide | High | acs.org |
These emerging catalytic and reagent-based systems provide powerful tools for the synthesis of this compound and its analogues, paving the way for more efficient, selective, and sustainable production of critical peptide building blocks.
Applications of H Lys Boc Nh2 Hcl in Advanced Organic and Peptide Synthesis
Role in Solution-Phase Peptide Synthesis and Modified Peptide Chemistry
Solution-phase peptide synthesis (SPPS), while often more labor-intensive than solid-phase methods, offers advantages in scalability and purification of intermediates. researchgate.net In this context, H-Lys(Boc)-NH2 HCl serves as a valuable component, particularly in the construction of modified peptides and peptide mimics. researchgate.netbiosynth.com The Boc group on the lysine (B10760008) side chain is stable under the conditions used for peptide coupling but can be removed with acids like trifluoroacetic acid (TFA), allowing for selective modification. openaccesspub.orgekb.eg
Preparation of β-Peptides and Peptide Mimics
β-peptides are polymers of β-amino acids, which have their amino group bonded to the second carbon atom from the carboxyl group. They are of significant interest due to their ability to form stable secondary structures and their resistance to enzymatic degradation. This compound can be utilized as a starting material or an intermediate in the synthesis of β-lysine derivatives, which are then incorporated into β-peptide sequences. rsc.org The synthesis of these unnatural amino acids often involves multi-step organic transformations where the Boc-protected lysine amide provides a convenient scaffold.
Peptide mimics, or peptidomimetics, are compounds that imitate the structure and function of natural peptides but with modified backbones or side chains to improve properties such as stability and bioavailability. The ε-amino group of the lysine in this compound, once deprotected, can serve as a handle for attaching various moieties to create peptide mimics with novel functionalities.
Formation of Diketopiperazine Scaffolds Utilizing Lysine Derivatives
Diketopiperazines (DKPs) are cyclic dipeptides that represent a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities. mdpi.comresearchgate.net Lysine derivatives are valuable in the synthesis of functionalized DKPs. thieme-connect.comnih.gov While direct synthesis from this compound is not the primary route, the underlying principle of using orthogonally protected lysine derivatives is central. For instance, a suitably protected lysine derivative can be coupled with another amino acid, and subsequent intramolecular cyclization, often after deprotection steps, leads to the formation of a diketopiperazine ring. researchgate.net The presence of the lysine side chain offers a point for further diversification of the DKP scaffold. thieme-connect.comnih.gov
Contributions to Solid-Phase Peptide Synthesis (SPPS) Methodologies
Solid-phase peptide synthesis (SPPS) revolutionized the way peptides are synthesized by anchoring the C-terminal amino acid to a solid support and sequentially adding amino acids. annualreviews.org this compound and its protected derivatives are integral to many SPPS strategies.
Integration into Resin-Bound Peptide Chains for Sequential Elongation
In SPPS, a common strategy involves using an Fmoc-protected amino acid for coupling. annualreviews.org However, for specific applications, a Boc-protected amino acid like this compound can be attached to the resin. More commonly, Fmoc-Lys(Boc)-OH is used to introduce the lysine residue into the growing peptide chain on the solid support. openaccesspub.orgtu-darmstadt.de The α-Fmoc group is removed with a mild base like piperidine (B6355638) to allow for the coupling of the next amino acid, while the ε-Boc group remains intact. annualreviews.org This process is repeated to elongate the peptide chain.
Selective Derivatization on Solid Support Utilizing the ε-Boc Protection for Side-Chain Modification
The key advantage of using Fmoc-Lys(Boc)-OH in SPPS is the orthogonal protection scheme it provides. The ε-Boc group is stable to the piperidine used for α-Fmoc removal but can be selectively cleaved on the solid support using acidic conditions (e.g., TFA). openaccesspub.orgresearchgate.net This unmasks the ε-amino group of the lysine residue at a specific position in the peptide chain, allowing for site-specific modifications. This selective deprotection enables the synthesis of:
Branched peptides: Where a second peptide chain is grown from the lysine side chain.
Cyclic peptides: By forming a lactam bridge between the lysine side chain and a carboxylic acid group elsewhere in the peptide. researchgate.net
Labeled peptides: By attaching reporter groups such as fluorophores or biotin (B1667282) to the lysine side chain. beilstein-journals.org
This powerful technique allows for the creation of complex peptide architectures with tailored properties.
Functionalization of Carbon Nanomaterials and Fullerenes
The unique electronic and mechanical properties of carbon nanotubes and fullerenes have made them attractive for various applications, including in biomedicine. However, their poor solubility in aqueous solutions often limits their use. Functionalization with hydrophilic molecules like amino acids can overcome this limitation. researchgate.net
H-Lys(Boc)-OH, a closely related derivative of this compound, has been successfully used to functionalize single-walled carbon nanotubes (SWCNTs) and fullerenes (C60). nih.govresearchgate.net A 1,3-cycloaddition reaction using an azomethine ylide generated from H-Lys(Boc)-OH and paraformaldehyde covalently attaches the lysine derivative to the surface of the nanomaterial. nih.govoatext.com
This functionalization offers several advantages:
Increased solubility: The amino group of the lysine, after deprotection of the Boc group, can be protonated, leading to improved solubility in aqueous media. researchgate.netnih.gov
Biocompatibility: The amino acid coating can enhance the biocompatibility of the carbon nanomaterials.
Further conjugation: The free amino group serves as a chemical handle for the attachment of other molecules, such as targeting ligands, imaging agents, or drugs. nih.gov For example, SWCNTs functionalized with lysine have been conjugated to the chelator DOTA for radiolabeling and in vivo imaging. nih.gov
1,3-Cycloaddition Reactions for Covalent Attachment of Lysine Adducts
A significant application of lysine derivatives, including the conceptually related H-Lys(Boc)-OH, is in the functionalization of carbon nanomaterials through 1,3-cycloaddition reactions. researchgate.netdovepress.com This method has been successfully employed to covalently attach lysine adducts to single-walled carbon nanotubes (SWCNTs) and fullerenes (C60). researchgate.netdovepress.com The reaction typically involves the generation of an azomethine ylide from the lysine derivative and an aldehyde, such as paraformaldehyde, which then reacts with the carbon framework. researchgate.netdovepress.com This specific type of 1,3-cycloaddition is known as the Prato reaction. dovepress.com
The process results in the dense, covalent modification of the nanomaterial surface with lysine molecules. researchgate.netdovepress.com This covalent linkage is crucial for creating stable functionalization. The reaction of H-Lys(Boc)-OH with C60 buckyballs has been shown to produce a monosubstituted species, C60-Lys-NH2, which allows for clearer characterization via NMR. dovepress.com This approach offers several advantages, including the use of commercially available reagents and the potential for creating amine-functionalized nanomaterials with tailored properties. researchgate.netdovepress.com
Strategies for Enhanced Solubilization and Biocompatibility of Modified Nanomaterials
A primary challenge in the application of nanomaterials in biological systems is their tendency to aggregate in aqueous environments. Surface functionalization with molecules like lysine is a key strategy to overcome this limitation. The covalent attachment of lysine adducts to SWCNTs, for instance, imparts pH-dependent solubility to the otherwise insoluble nanotubes. researchgate.netdovepress.com The resulting SWCNT-lysine (Lys)-NH2 is notably more soluble in acidic and neutral polar-protic solvents. dovepress.com This enhanced solubility is critical for their use in biomedical applications. researchgate.net
Similarly, the functionalization of detonation nanodiamonds (NDs) with lysine has been demonstrated to significantly improve their dispersion stability in water. core.ac.uk Pristine carboxylated nanodiamonds show a high propensity for aggregation, but after covalent modification with lysine, the average particle size was substantially reduced from 1281 nm to 21 nm. core.ac.uk This disaggregation is accompanied by a significant increase in zeta potential to +49 mV, indicating a stable colloidal dispersion. core.ac.uk
A more general approach to improving the dispersibility and biocompatibility of nanomaterials involves coating them with polydopamine (PDA), inspired by mussel adhesive proteins. researchgate.net This PDA layer can then be further modified by grafting amino-containing polymers via a Michael addition reaction, which enhances dispersibility in both aqueous and organic solutions. researchgate.net While not directly using this compound, this strategy highlights the importance of introducing amine functionalities to nanomaterial surfaces to improve their properties for biological applications. researchgate.net
| Nanomaterial | Functionalization Method | Key Improvement | Reference |
| Single-Walled Carbon Nanotubes (SWCNTs) | 1,3-Cycloaddition with H-Lys(Boc)-OH | pH-dependent solubility | researchgate.netdovepress.com |
| Detonation Nanodiamonds (NDs) | Covalent conjugation with lysine | Increased dispersion stability in water, reduced aggregation | core.ac.uk |
| Silica Nanoparticles | Polydopamine coating and Michael addition of amino-polymers | Enhanced dispersibility and biocompatibility | researchgate.net |
Building Block for Dendrimers and Polyfunctionalized Macromolecular Structures
Lysine is a foundational building block in the construction of dendrimers and other highly branched macromolecular structures due to its inherent branching capabilities. unizar.es The very first dendritic structures reported by Denkewalter utilized lysine residues as the branching units. unizar.es this compound, as a protected form of lysine, is an ideal monomer for the controlled, stepwise synthesis of these complex architectures.
The synthesis of dendrimers is achieved through various strategies that allow for controlled molecular weight, defined branching, and versatile terminal group modification. acs.org Lysine-based dendrimers are prominent in biomedical research. For example, peptide dendrimers with poly-lysine cores have been developed as potent antibacterial agents. acs.org The synthesis of l-lysine (B1673455) dendrons has been described for creating linear-dendritic hybrids, full dendrimers, and dendronized polymers. mdpi.com
One synthetic approach involves the attachment of polylysine (B1216035) segments to a pre-formed dendritic scaffold, such as a polyphenylene dendrimer. rug.nl This can be achieved by polymerizing N-carboxyanhydrides of amino acids from the surface of the dendrimer. rug.nl The resulting polyfunctional macromolecules exhibit a precise structure and shape-persistence, which is important for applications like the development of multiple antigen conjugates. rug.nl The use of protected lysine derivatives ensures that the polymerization and coupling reactions proceed in a controlled manner.
Synthesis of Bioconjugates and Chemically Modified Biological Probes for Research
The chemical modification of proteins and other biological molecules is essential for creating research tools and developing new therapeutic agents. rsc.orgchemrxiv.org Lysine residues, being abundant on the surface of proteins, are a common target for such modifications. chemrxiv.org this compound serves as a key reagent in the synthesis of peptide-based bioconjugates and probes.
In the solid-phase synthesis of complex bioconjugates, such as peptide nucleic acid (PNA) oligomers, lysine is often incorporated to enhance the solubility of the final product. uzh.ch For instance, TentaGel R Fmoc-Lys(Boc)-RAM resin has been used for the manual synthesis of PNA sequences, where the C-terminal lysine improves the handling and application of the probe. uzh.ch
Furthermore, the principles of lysine modification are central to the synthesis of complex bioconjugates like ubiquitin chains. ethz.ch While enzymatic methods exist, chemical synthesis allows for the incorporation of unnatural amino acids and specific modifications to study the intricate signaling pathways of ubiquitin. ethz.ch These chemical strategies often rely on the precise control of reactive groups, a role fulfilled by protected amino acids like this compound. The development of reagents that selectively react with the amine group of lysine is an active area of research, aiming to create stable and homogeneous antibody-drug conjugates (ADCs) and other functional biotherapeutics. rsc.org
| Bioconjugate/Probe Type | Role of Lysine Derivative | Research Application | Reference |
| Peptide Nucleic Acid (PNA) Oligomers | Enhancing solubility of the PNA sequence | Fluorescent probes for bioimaging and nucleic acid detection | uzh.ch |
| Ubiquitin Chains | Building block for synthetic ubiquitin variants | Studying post-translational modifications and cell signaling | ethz.ch |
| Antibody-Drug Conjugates (ADCs) | Target for covalent modification | Development of targeted cancer therapeutics | rsc.org |
| Modified Proteins | Site for chemoselective ligation | Interrogating biological processes and creating novel biomaterials | chemrxiv.org |
Stereochemical Control and Analysis in H Lys Boc Nh2 Hcl Chemistry
Maintenance of Chiral Integrity During Synthetic Transformations
The preservation of stereochemical integrity during peptide bond formation is a cornerstone of peptide chemistry. The use of urethane-based protecting groups, such as the tert-butyloxycarbonyl (Boc) group, is a primary strategy to prevent racemization. thieme-connect.de The Boc group's effectiveness stems from its ability to suppress the formation of a chirally unstable oxazol-5(4H)-one intermediate during the carboxyl group activation step, a common pathway for racemization. thieme-connect.deacs.org This inherent resistance to racemization makes Boc-protected amino acids, including the precursor to H-Lys(Boc)-NH2 HCl, highly valuable in peptide synthesis. thieme-connect.de
In addition to the α-amino group protection, the side chain of lysine (B10760008) must also be protected to prevent unwanted reactions at its ε-amino group. openaccesspub.org For syntheses utilizing Boc for the α-amino group (Boc chemistry), common side-chain protecting groups for lysine include benzyloxycarbonyl (Z) and 2-chlorobenzyloxycarbonyl (2-Cl-Z). peptide.com These groups must be stable enough to endure the repeated cycles of N-terminal Boc group removal, which typically involves treatment with acids like trifluoroacetic acid (TFA). openaccesspub.orgpeptide.com The derivative Boc-Lys(2-Cl-Z)-OH is frequently used in solid-phase peptide synthesis (SPPS) employing Boc chemistry. peptide.com
The choice of coupling reagents and additives also plays a crucial role in maintaining chiral integrity. Additives such as 1-hydroxybenzotriazole (B26582) (HOBt), 6-Chloro-HOBt, and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often included in coupling reactions because they are known to suppress racemization. peptide.compeptide.com Furthermore, modern coupling reagents have been developed to facilitate efficient peptide bond formation with minimal loss of chiral integrity. csic.es
Table 1: Strategies for Maintaining Chiral Integrity
| Strategy | Component | Description | Reference |
|---|---|---|---|
| Protecting Group | Nα-Boc | A urethane-based protecting group that inherently resists racemization by inhibiting the formation of an oxazol-5(4H)-one intermediate. | thieme-connect.deacs.org |
| Side-Chain Protection | Z, 2-Cl-Z | Protects the ε-amino group of lysine from side reactions and must withstand Nα-Boc deprotection conditions. | peptide.com |
| Coupling Additives | HOBt, HOAt | Added during the coupling step to act as racemization suppressors. | peptide.compeptide.com |
| Coupling Reagents | TOMBU, COMBU | Modern uronium-type reagents designed for high efficiency and minimal epimerization. | csic.es |
Studies on Racemization in Synthetic Procedures Involving this compound
Racemization is the process by which an enantiomerically pure compound is converted into a mixture of enantiomers, which can severely compromise the biological activity of a synthetic peptide. In peptide synthesis, the most significant mechanism for racemization involves the formation of an oxazol-5(4H)-one (also known as an azlactone). thieme-connect.deuniurb.it This process is typically base-catalyzed and occurs when the carboxyl group of an N-acyl amino acid is activated for coupling. uniurb.it The α-proton of the resulting oxazolone (B7731731) is acidic and can be abstracted by a base, leading to a planar, achiral enolate intermediate that can be re-protonated from either face, resulting in a loss of stereochemical purity. thieme-connect.de
While urethane-protected amino acids like Boc-Lys-OH are generally resistant to this pathway, racemization is not entirely eliminated. thieme-connect.de The risk of racemization is influenced by several factors, including the strength of the base used, the type of coupling reagent, reaction temperature, and the specific amino acid residue being coupled. peptide.comuniurb.it Certain amino acids, such as histidine and cysteine, are known to be particularly susceptible to racemization. peptide.com Activation of the carboxylic acid is the critical step where the potential for chiral integrity loss is highest. uniurb.it Therefore, careful selection of coupling protocols and reaction conditions is essential to minimize the extent of racemization. peptide.com
Table 2: Factors Influencing Racemization in Peptide Synthesis
| Factor | Influence on Racemization | Mitigation Strategy | Reference |
|---|---|---|---|
| Protecting Group | N-Acyl groups (e.g., Benzoyl) readily form oxazolones; Urethane groups (e.g., Boc, Fmoc) are resistant. | Use of urethane-based protecting groups like Boc. | thieme-connect.de |
| Activation Step | Over-activation or use of highly reactive coupling agents can increase the rate of oxazolone formation. | Use of coupling additives like HOBt or HOAt; choice of milder coupling reagents. | peptide.comuniurb.it |
| Base | Strong bases can promote the abstraction of the α-proton from the oxazolone intermediate. | Use of sterically hindered or weaker bases; in situ neutralization protocols. | peptide.comuniurb.it |
| Temperature | Higher temperatures can increase the rate of racemization. | Performing coupling reactions at lower temperatures (e.g., 0 °C). | peptide.com |
| Solvent | The polarity and nature of the solvent can affect reaction rates and intermediate stability. | Solvents like N-methylpyrrole (NMP) or dimethylformamide (DMF) are common. | thieme-connect.depeptide.com |
Application of Chiral Derivatizing Agents and Chromatographic Methods for Enantiomeric Resolution
Verifying the enantiomeric purity of this compound and related peptide products is a critical step in quality control. This is achieved through analytical techniques that can separate and quantify enantiomers. These methods are generally categorized as indirect or direct.
The indirect approach involves reacting the chiral analyte with a homochiral derivatizing agent (CDA) to form a pair of diastereomers. researchgate.net Since diastereomers have different physical and chemical properties, they can be separated using standard achiral chromatographic techniques, such as reverse-phase high-performance liquid chromatography (HPLC). researchgate.net A variety of CDAs are available for derivatizing the amino group, including Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA), 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC), and (+)-1-(9-fluorenyl)ethyl chloroformate ((+)-FLEC). nih.govnih.gov
Table 3: Selected Chiral Derivatizing Agents (CDAs) for Amino Acid Analysis
| Derivatizing Agent (CDA) | Abbreviation | Functional Group Reacted | Analytical Technique | Reference |
|---|---|---|---|---|
| 1-Fluoro-2,4-dinitrophenyl-5-L-alaninamide | FDAA (Marfey's Reagent) | Primary and secondary amines | RP-HPLC-UV | nih.gov |
| (+)-1-(9-Fluorenyl)ethyl chloroformate | (+)-FLEC | Primary and secondary amines | HPLC-Fluorescence, CZE-MS | nih.gov |
| 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate | GITC | Primary and secondary amines | RP-HPLC-UV/MS | nih.gov |
| (S)-N-(4-Nitrophenoxycarbonyl)phenylalanine methoxyethyl ester | S-NIFE | Primary amines | RP-HPLC-UV | nih.gov |
The direct approach involves the separation of enantiomers without prior derivatization using a chiral stationary phase (CSP) in HPLC or gas chromatography (GC). google.com These CSPs create a chiral environment within the column, allowing for differential interaction with the two enantiomers, which leads to their separation. Several types of CSPs have been successfully used for the resolution of protected amino acids.
Zwitterionic CSPs: Columns like CHIRALPAK ZWIX(+) have shown effective separation of N-protected amino acids like Fmoc-Lys(Boc)-OH. hplc.eu
Macrocyclic Antibiotic CSPs: Teicoplanin-based CSPs are widely used for the chiral separation of various side-chain protected amino acids in HPLC. google.com
Polysaccharide-based CSPs: Derivatives of cellulose (B213188) and amylose, such as Chiralpak AD-H, are effective for resolving a wide range of chiral compounds, including Boc-protected amino acid derivatives. researchgate.net
Cyclodextrin-based CSPs: Derivatized cyclodextrins, such as those in CHIRALDEX GC columns, are particularly useful for the gas chromatographic separation of volatile derivatives, including some t-Boc amino acids. sigmaaldrich.com
Table 4: Examples of Direct Chiral Chromatographic Separations
| Analyte | Chromatographic Method | Chiral Stationary Phase (CSP) | Mobile Phase / Conditions | Reference |
|---|---|---|---|---|
| Fmoc-Lys(Boc)-OH | HPLC | CHIRALPAK ZWIX(+) | H₂O/MeOH (1/99 v/v) + 30 mM TEA and 60 mM FA | hplc.eu |
| Side-Chain Protected Amino Acids | HPLC | Teicoplanin-based CSP | Methanol (B129727)/Water | google.com |
| Boc-proline derivatives | HPLC | Chiralpak AD-H (Polysaccharide-based) | Hexane/Ethanol/TFA | researchgate.net |
| t-Boc Amino Acids | GC | CHIRALDEX (Cyclodextrin-based) | H₂ carrier gas, temperature programming | sigmaaldrich.com |
Advanced Analytical and Spectroscopic Characterization of H Lys Boc Nh2 Hcl Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation.ptbioch.edu.pl
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural elucidation of organic molecules, including H-Lys(Boc)-NH2 HCl. ptbioch.edu.pl It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule.
1H-NMR and 13C-NMR Analysis of Chemical Shifts and Coupling Patterns.ptbioch.edu.pl
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for the structural verification of this compound. The chemical shifts (δ), reported in parts per million (ppm), indicate the electronic environment of each nucleus, while coupling patterns reveal the connectivity between neighboring atoms. ucl.ac.uk
In the ¹H-NMR spectrum of this compound, distinct signals are expected for the various protons in the molecule. The protons of the tert-butoxycarbonyl (Boc) protecting group typically appear as a sharp singlet around 1.4 ppm. rsc.orgrsc.org The methylene (B1212753) protons of the lysine (B10760008) side chain (β, γ, δ, and ε) exhibit complex multiplets in the aliphatic region of the spectrum. rsc.orgscienceopen.com The α-proton, adjacent to the primary amine and amide groups, will resonate further downfield. scienceopen.com
The ¹³C-NMR spectrum provides complementary information, with signals corresponding to each unique carbon atom. rsc.orgnsf.gov The carbonyl carbons of the amide and the Boc group will appear at the downfield end of the spectrum. rsc.orgscienceopen.com The quaternary carbon and the methyl carbons of the Boc group have characteristic chemical shifts. scienceopen.com The different methylene carbons of the lysine side chain will also be resolved. nsf.gov The presence of rotamers due to the Boc protecting group can sometimes lead to the appearance of two sets of signals for nearby carbons. nsf.gov
Interactive Data Table: Representative NMR Data for this compound Derivatives
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| α-CH | ~3.8 | ~55 |
| β-CH₂ | ~1.8 | ~32 |
| γ-CH₂ | ~1.4 | ~24 |
| δ-CH₂ | ~1.5 | ~27 |
| ε-CH₂ | ~3.1 | ~40 |
| Boc (C(CH₃)₃) | ~1.4 (s, 9H) | ~28 (3C) |
| Boc (C(CH₃)₃) | ~80 | |
| Boc (C=O) | ~156 | |
| Amide (C=O) | ~175 |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
High-Resolution Magic-Angle Spinning (HR-MAS) NMR for Solid-State Characterization.acs.orgnih.gov
When this compound is attached to a solid support, as is common in solid-phase peptide synthesis, conventional solution-state NMR is not feasible. nih.gov High-Resolution Magic-Angle Spinning (HR-MAS) NMR is a powerful technique that overcomes the line-broadening issues associated with solid-state samples. acs.orgnih.gov By spinning the sample at a "magic" angle of 54.7° relative to the magnetic field, HR-MAS NMR averages out anisotropic interactions, resulting in high-resolution spectra comparable to those obtained in solution. researchgate.netresearchgate.net This allows for the in-situ monitoring of reactions on the solid support, confirming the successful coupling of the amino acid and the integrity of the Boc protecting group without the need for cleavage from the resin. researchgate.net
Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Concentration Determination.dovepress.comrsc.org
Infrared (IR) and UV-Visible (UV-Vis) spectroscopy are valuable tools for the characterization of this compound, providing information on its functional groups and enabling concentration measurements. dovepress.comrsc.org
IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups present in the molecule. dovepress.comresearchgate.net The spectrum of this compound will exhibit distinct absorption bands corresponding to the N-H stretching of the primary amine and amide, the C=O stretching of the carbamate (B1207046) (Boc) and amide groups, and the C-H stretching of the aliphatic side chain. dovepress.comresearchgate.net The presence of the Boc group is confirmed by a strong carbonyl absorption band typically around 1690-1715 cm⁻¹. dovepress.comresearchgate.net
UV-Vis spectroscopy is primarily used for the quantitative analysis of compounds with chromophores. While this compound itself does not have a strong chromophore for direct UV-Vis analysis at typical wavelengths, it can be derivatized or used in assays where a chromophore is produced, allowing for concentration determination. researchgate.netsergas.gal For instance, the reaction of the primary amine with a reagent like ninhydrin (B49086) can produce a colored product whose absorbance can be measured to quantify the amount of the amino acid derivative. scienceopen.com
Interactive Data Table: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Amine (N-H) | Stretch | 3300-3500 |
| Amide (N-H) | Stretch | 3200-3400 |
| Aliphatic (C-H) | Stretch | 2850-2960 |
| Carbonyl (Boc C=O) | Stretch | ~1690-1715 |
| Carbonyl (Amide C=O) | Stretch | ~1650 |
| Amine (N-H) | Bend | 1590-1650 |
Mass Spectrometry (MS) Techniques for Molecular Weight Confirmation and Purity Assessment.ptbioch.edu.plrsc.orgcsic.es
Mass spectrometry (MS) is an indispensable technique for determining the molecular weight of this compound and assessing its purity. ptbioch.edu.plrsc.org It involves ionizing the molecule and then separating the ions based on their mass-to-charge ratio (m/z). rsc.org
Electrospray Ionization Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS).ptbioch.edu.plrsc.org
Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are two soft ionization techniques commonly used for the analysis of peptides and amino acid derivatives. rsc.org
ESI-MS is particularly well-suited for analyzing polar molecules from solution. rsc.orgcsic.es It typically produces protonated molecular ions [M+H]⁺, allowing for the straightforward determination of the molecular weight. researchgate.netnih.gov ESI-MS can also reveal the presence of impurities and fragmentation patterns that can provide structural information. ptbioch.edu.pl
MALDI-MS is often used for the analysis of larger molecules and complex mixtures, including samples from solid-phase synthesis. conicet.gov.ar The analyte is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte molecules. MALDI-MS is a powerful tool for monitoring the progress of peptide synthesis and identifying the final product. mdpi.com
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination.rsc.orgcsic.es
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). rsc.orgcsic.es This precision allows for the determination of the elemental composition of this compound by comparing the experimentally measured exact mass with the calculated theoretical mass. rsc.org HRMS is a critical tool for confirming the identity of a newly synthesized compound and ensuring its elemental formula is correct, which is a key aspect of comprehensive characterization. rsc.org For this compound (C₁₁H₂₄ClN₃O₃), the expected exact mass of the protonated molecule [M+H]⁺ can be calculated and compared with the measured value to confirm its composition. chemshuttle.com
Chromatographic Methods for Purity Analysis and Separation of Reaction Mixtures
Chromatographic techniques are indispensable for both assessing the purity of this compound derivatives and for separating complex reaction mixtures that arise during their synthesis and subsequent use.
High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are powerful tools for the analysis and purification of this compound and its peptide derivatives. These methods separate components of a mixture based on their differential partitioning between a stationary phase (typically a packed column) and a mobile phase.
For analytical purposes, reversed-phase HPLC (RP-HPLC) is commonly used. In this technique, a nonpolar stationary phase, such as C18-modified silica, is paired with a polar mobile phase, often a gradient of water and acetonitrile (B52724) containing an additive like trifluoroacetic acid (TFA). jove.com The hydrophobicity of the Boc-protected lysine derivative influences its retention time, allowing for the separation of the desired product from starting materials, reagents, and byproducts. UPLC, with its use of smaller stationary phase particles, offers higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. nih.gov This is particularly beneficial for resolving closely related impurities. The purity of synthesized peptides incorporating Boc-protected lysine can be confirmed by analytical HPLC, with detection commonly performed using UV absorbance at wavelengths around 220-280 nm. jove.comru.nl
Preparative HPLC is employed to purify larger quantities of the target compound. nih.gov By scaling up the column dimensions and flow rates, it is possible to isolate the desired peptide from a crude reaction mixture. jove.com The collected fractions are then analyzed for purity, and those meeting the required specifications are combined and lyophilized. jove.com
Table 1: Typical HPLC/UPLC Parameters for Analysis of Lys(Boc) Derivatives
| Parameter | Analytical HPLC/UPLC | Preparative HPLC |
| Column | C18, 1.7-5 µm particle size, 2.1-4.6 mm ID | C18, 5-10 µm particle size, >10 mm ID |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
| Gradient | Linear gradient (e.g., 5-95% B over 10-30 min) | Step or linear gradient, optimized for separation |
| Flow Rate | 0.2-1.0 mL/min | >10 mL/min |
| Detection | UV at 220 nm and/or 280 nm | UV at 220 nm and/or 280 nm |
| Injection Volume | 1-10 µL | >100 µL |
This table presents a generalized set of parameters. Actual conditions must be optimized for each specific compound and separation.
Capillary electrophoresis (CE) is a high-resolution separation technique that is particularly well-suited for the analysis of charged species like amino acids and peptides. massey.ac.nz It separates molecules based on their electrophoretic mobility in an electric field, which is influenced by their charge-to-size ratio. massey.ac.nz CE is a valuable tool for assessing the purity of this compound derivatives and for separating potential isomers. nih.gov
A key application of CE in this context is the detection and quantification of racemization, a critical concern during peptide synthesis. nih.govacs.org Chiral selectors, such as cyclodextrins, can be added to the background electrolyte to enable the separation of enantiomers. nih.gov This allows for the precise determination of the enantiomeric purity of the Boc-protected lysine starting material and the extent of any racemization that may have occurred during peptide coupling reactions. nih.govacs.org Non-aqueous capillary electrophoresis (NACE) has also been shown to be effective for the enantioseparation of N-protected amino acids. nih.govuliege.be
CE offers several advantages, including high efficiency, short analysis times, and minimal sample consumption. massey.ac.nz It can be used to complement HPLC data, providing an orthogonal method for purity assessment and ensuring the comprehensive characterization of the synthesized compounds. researchgate.net
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Analytical and Preparative Purposes
Amine Quantification Assays, including the Kaiser/Sarin Test, for Monitoring Functionalization Degree
In solid-phase peptide synthesis (SPPS), where this compound is often used, it is crucial to monitor the completeness of coupling and deprotection steps. peptide.com Amine quantification assays are employed for this purpose, with the Kaiser test being a widely used qualitative method. peptide.comfiveable.mepeptide.com
The Kaiser test, or ninhydrin test, is a highly sensitive colorimetric assay for detecting the presence of primary amines. fiveable.mepeptide.com When a small sample of the resin-bound peptide is heated with ninhydrin, a deep blue or purple color (Ruhemann's purple) indicates the presence of a free primary amine, such as the deprotected N-terminal amine of the growing peptide chain. fiveable.methermofisher.com A negative result (the resin remains colorless or slightly yellow) signifies that the coupling reaction has gone to completion and the amine is acylated. peptide.com This test is performed at each coupling and deprotection cycle to ensure the fidelity of the peptide synthesis. fiveable.me
The Sarin test is a quantitative modification of the Kaiser test. thermofisher.comias.ac.in In this procedure, the blue chromophore produced by the reaction of ninhydrin with the free amine is eluted from the resin and its absorbance is measured spectrophotometrically. This allows for a quantitative determination of the amount of unreacted amine, providing a measure of the coupling efficiency. thermofisher.com A coupling efficiency of ≥99.5% is often desired. nih.gov
Table 2: Interpretation of Kaiser Test Results in Solid-Phase Peptide Synthesis
| Observation | Interpretation | Recommended Action |
| Resin beads and solution are colorless or yellow | Coupling is complete. | Proceed to the next deprotection step. |
| Resin beads are blue, solution is colorless | Coupling is incomplete. | Recouple the amino acid. |
| Resin beads and solution are blue | Coupling has failed or is very poor. | Recouple; consider changing coupling reagents or conditions. |
| Resin beads are blue after deprotection step | Deprotection is successful. | Proceed to the next coupling step. |
This table provides a general guide to interpreting Kaiser test results. The intensity of the color can also provide a semi-quantitative indication of the amount of free amine.
Thermal and Solid-State Characterization Methods (e.g., X-ray Powder Diffraction, Thermogravimetric Analysis, Differential Scanning Calorimetry)
Thermal and solid-state characterization methods provide valuable information about the physical properties of this compound and its derivatives, such as crystallinity, thermal stability, and phase behavior.
X-ray Powder Diffraction (XRPD) is a non-destructive technique used to identify the crystalline phases of a solid material. The diffraction pattern is unique to a specific crystalline structure, acting as a "fingerprint" for the compound. cdnsciencepub.comcdnsciencepub.com XRPD can be used to confirm the identity of this compound, assess its crystallinity, and detect the presence of different polymorphic forms. henryford.comhenryford.comresearchgate.net The presence of sharp peaks in the diffractogram is indicative of a crystalline material, while a broad halo suggests an amorphous solid. google.com
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. This technique is used to determine the thermal stability and decomposition profile of the compound. rsc.org For this compound, TGA can reveal the temperature at which the Boc protecting group is lost and the onset of decomposition of the molecule. It can also be used to quantify the amount of residual solvent or water in the sample. nih.gov
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. nih.gov DSC is used to determine thermal transitions such as melting point, glass transition temperature, and crystallization events. nih.govmdpi.com For this compound, DSC can provide its melting point and information about its polymorphic behavior. In the context of peptide derivatives, DSC can be used to study the thermal properties of the final peptide. researchgate.net
Table 3: Summary of Thermal and Solid-State Analysis Techniques
| Technique | Information Obtained | Application for this compound Derivatives |
| X-ray Powder Diffraction (XRPD) | Crystalline structure, polymorphism, phase purity | Identification, assessment of crystallinity, polymorph screening. |
| Thermogravimetric Analysis (TGA) | Thermal stability, decomposition temperature, solvent/water content | Determining decomposition profile, quantifying residual solvents. |
| Differential Scanning Calorimetry (DSC) | Melting point, glass transition, phase transitions | Measuring melting point, studying polymorphic transitions, characterizing thermal behavior of peptides. |
Mechanistic Investigations of Reactions Involving H Lys Boc Nh2 Hcl
Detailed Reaction Mechanisms of Boc Protection and Deprotection in Various Solvents and Conditions
The tert-butyloxycarbonyl (Boc) group is one of the most common protecting groups for amines in organic synthesis, particularly for the side chain of lysine (B10760008). openaccesspub.org Its stability in basic and nucleophilic conditions, contrasted with its lability in acidic conditions, makes it ideal for orthogonal protection schemes, such as in combination with the base-labile Fmoc group. organic-chemistry.org
Boc Protection Mechanism
The protection of an amino group, such as the ε-amino group of lysine, is typically achieved through nucleophilic acyl substitution. The reaction involves treating the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O or Boc anhydride) in the presence of a base. organic-chemistry.orgbzchemicals.com The base deprotonates the target amino group, increasing its nucleophilicity, which allows it to attack one of the carbonyl carbons of the Boc anhydride. This is followed by the collapse of the tetrahedral intermediate and the departure of a tert-butoxide-containing leaving group, which subsequently decomposes to carbon dioxide and tert-butanol. A variety of solvents and catalysts can be employed to optimize this reaction, including aqueous or anhydrous conditions. organic-chemistry.org For instance, catalyst-free N-tert-butyloxycarbonylation of amines can be achieved chemoselectively in water. organic-chemistry.org
Boc Deprotection Mechanism
The removal of the Boc group is accomplished under acidic conditions. masterorganicchemistry.com The mechanism begins with the protonation of the carbonyl oxygen of the carbamate (B1207046) by a strong acid, such as trifluoroacetic acid (TFA). peptide.com This is followed by the cleavage of the tert-butyl-oxygen bond, which proceeds via an E1 elimination pathway. This cleavage generates a highly stable tert-butyl cation, carbon dioxide, and the deprotected amine. organic-chemistry.orgpeptide.com
The formation of the electrophilic tert-butyl cation is a critical feature of this mechanism, as it can lead to unwanted side reactions by alkylating nucleophilic residues within the peptide chain. masterorganicchemistry.compeptide.com
Table 1: Conditions for Boc Protection and Deprotection
| Reaction | Reagents & Catalysts | Solvents | Key Mechanistic Feature | Reference(s) |
| Protection | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., TEA, NaOH) | THF, Dichloromethane (B109758) (DCM), DMF, Water | Nucleophilic acyl substitution on Boc anhydride. | organic-chemistry.orgbzchemicals.com |
| Deprotection | Strong Acid (e.g., Trifluoroacetic Acid - TFA, HCl) | Dichloromethane (DCM) | Acid-catalyzed cleavage via formation of a stable tert-butyl cation. | bzchemicals.commasterorganicchemistry.compeptide.com |
| Deprotection (Selective) | ZnBr₂ | Dichloromethane (DCM) | Selectively cleaves secondary N-Boc groups, leaving primary ones intact. | bzchemicals.com |
Investigation of Unwanted Side Reactions and Strategies for Reaction Optimization to Enhance Yield and Purity
Despite well-established protocols, reactions involving H-Lys(Boc)-NH2 HCl can be prone to several side reactions that can lower the yield and purity of the final peptide.
Side Reactions during Boc Deprotection
The most significant side reaction stems from the Boc deprotection mechanism itself. The tert-butyl cation generated during acidolysis is a potent electrophile that can alkylate nucleophilic amino acid side chains, particularly tryptophan (Trp), methionine (Met), and cysteine (Cys). bzchemicals.commasterorganicchemistry.compeptide.com This leads to the formation of undesired peptide adducts.
Optimization Strategy: Use of Scavengers To prevent this t-butylation, "scavengers" are added to the deprotection solution. organic-chemistry.org These are nucleophilic species that are more reactive towards the tert-butyl cation than the peptide side chains. Common scavengers include thiols like dithioethane (DTE) or triethylsilane (TES), which effectively quench the cation. peptide.com
Side Reactions during Peptide Synthesis
Racemization: The activation of the carboxy group of an N-protected amino acid can lead to the abstraction of the α-proton, especially in the presence of a base, causing a loss of stereochemical integrity. thieme-connect.de This is particularly problematic for Nα-acyl protected amino acids which can form oxazolone (B7731731) intermediates. thieme-connect.dewiley-vch.de
Aggregation: As the peptide chain elongates on a solid support, intermolecular hydrogen bonding can cause the chains to aggregate, hindering reagent access to the reaction sites. rcsi.com Studies have shown that certain protecting groups can influence aggregation; for example, a C-terminal tag of [Lys(Boc)]₆ was found to increase aggregation during solid-phase peptide synthesis (SPPS). acs.org
Aspartimide Formation: Aspartic acid residues can undergo base- or acid-catalyzed cyclization to form a five-membered aspartimide ring, which can subsequently open to yield a mixture of α- and β-aspartyl peptides. iris-biotech.de
Strategies for Reaction Optimization
To enhance yield and purity, several strategies can be implemented:
Optimized Coupling: Using coupling additives like HOBt or employing uronium/aminium reagents like HATU can suppress racemization and improve coupling efficiency. uniurb.it Pre-activating the amino acid before addition can also prevent side reactions like guanidinylation of the free amine. iris-biotech.de
Aggregation Disruption: Choosing resins with hydrophilic linkers (e.g., PEG-based resins) can improve solvation and reduce aggregation. rcsi.com The use of aggregation-disrupting "synthesis tags," such as a C-terminal [Arg(Pbf)]₆ sequence, has been shown to be effective. acs.org
Capping: After a coupling step, any unreacted free amines can be "capped" by acetylation with a reagent like acetic anhydride. This terminates the unreacted chains, preventing the formation of deletion peptides and simplifying purification. peptide.com
Table 3: Common Side Reactions and Optimization Strategies
| Side Reaction | Cause | Mitigation Strategy | Reference(s) |
| t-Butylation | Electrophilic tert-butyl cation generated during Boc deprotection reacts with nucleophilic side chains (Trp, Met, Cys). | Addition of scavengers (e.g., DTE, TES, thiophenol) to the deprotection cocktail. | organic-chemistry.orgmasterorganicchemistry.compeptide.com |
| Racemization | Base-catalyzed enolization of activated amino acid derivatives, particularly via oxazolone formation. | Use of coupling additives (e.g., HOBt, HOAt); use of urethane-based protecting groups (Boc, Fmoc). | thieme-connect.dewiley-vch.de |
| Peptide Aggregation | Inter-chain hydrogen bonding on solid support, hindering reagent access. | Use of PEG-based resins; addition of chaotropic salts; use of aggregation-disrupting peptide tags. | rcsi.comacs.org |
| Aspartimide Formation | Acid or base-catalyzed intramolecular cyclization of aspartic acid residues. | Use of protecting groups on the Asp side chain designed to hinder cyclization (e.g., O-2-PhiPr). | bzchemicals.comiris-biotech.de |
| N-Alkylation | Alkylation of the deprotected amine during acidolytic cleavage of other protecting groups (e.g., N-benzylation from a Z group). | Use of more acid-stable protecting groups for side chains. | osti.gov |
Emerging Research and Future Prospects for H Lys Boc Nh2 Hcl in Chemical Science
Development of Green Chemistry Approaches for its Synthesis and Utilization
The synthesis and application of peptides and their derivatives, including H-Lys(Boc)-NH2 HCl, are traditionally associated with significant solvent and reagent waste, prompting a shift towards more environmentally benign methodologies. rsc.org Green chemistry principles are increasingly being applied to mitigate the environmental impact of peptide synthesis. A key focus is the replacement of hazardous solvents like dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF) with greener alternatives. rsc.org Research has demonstrated that propylene (B89431) carbonate can serve as a viable green polar aprotic solvent for both solution-phase and solid-phase peptide synthesis (SPPS), yielding products of comparable purity to those prepared in conventional solvents. rsc.org
Another significant area of green chemistry in this field is the use of enzymatic methods. Chemoenzymatic polymerization (CEP) using enzymes like papain is gaining traction as it proceeds under mild, aqueous conditions and can eliminate the need for side-chain protecting groups due to the enzyme's substrate specificity. acs.org Enzymes are also being explored for the selective removal of protecting groups. For instance, certain lipases and esterases have been identified that can hydrolyze tert-butyl esters, a common protecting group strategy, without affecting the Boc (tert-butyloxycarbonyl) group itself. acs.orgnih.gov This enzymatic deprotection offers a mild and selective alternative to harsh acidic conditions typically used. acs.orgnih.gov Furthermore, the development of N-Boc protected amino acid-sugar alcohol conjugates through enzymatic synthesis in organic media showcases the potential for creating novel biocompatible compounds with reduced environmental impact. researchgate.net
The table below summarizes some green solvents and their applications in peptide synthesis.
| Green Solvent/Method | Application in Peptide Synthesis | Key Advantages |
| Propylene Carbonate | Replacement for DMF and DCM in solution and solid-phase synthesis. rsc.org | Reduced toxicity, comparable yields and purity to traditional solvents. rsc.org |
| 2-Methyltetrahydrofuran (2-MeTHF) | Used in SPPS on polyethylene (B3416737) glycol-based supports. acs.org | Derived from renewable resources, lower environmental impact. acs.org |
| Enzymatic Synthesis (e.g., Papain) | Polymerization of amino acid esters without side-chain protection. acs.org | Mild reaction conditions, aqueous solvent, high regioselectivity. acs.org |
| Enzymatic Deprotection (e.g., Lipases) | Selective removal of ester protecting groups. acs.orgnih.gov | Mild conditions, avoids harsh acidic reagents, high selectivity. acs.orgnih.gov |
Novel Applications in Targeted Drug Delivery Systems and Biomedical Research
This compound and related lysine (B10760008) derivatives are pivotal in the development of advanced drug delivery systems and for various biomedical applications due to their biocompatibility and versatile chemical functionality. rsc.orgresearchgate.net The primary amine group of lysine provides a reactive handle for conjugating drugs, imaging agents, or targeting moieties. researchgate.netresearchgate.net
Lysine-based dendrimers, which are highly branched, well-defined macromolecules, are extensively studied as nanocarriers for gene and drug delivery. rsc.orgmdpi.commdpi.com These dendrimers can encapsulate therapeutic agents, enhance their solubility, and facilitate their efficient uptake by cells. mdpi.commdpi.com The incorporation of other amino acids, such as arginine or histidine, into the dendrimer structure can further modulate their properties, like pH sensitivity and cellular penetration, making them more effective for specific applications. rsc.orgmdpi.comnih.gov For instance, lysine dendrimers have shown promise as carriers for siRNA, protecting the nucleic acid and enabling its delivery to myeloid cells. mdpi.com
In another application, protected lysine derivatives have been used to create tailor-designed drug carriers. nih.govresearchgate.net For example, PEGylated lipopeptide surfactants incorporating α-Fmoc-ε-t-Boc lysine have been shown to effectively solubilize drug candidates in aqueous solutions by forming micelles. nih.govresearchgate.net Lysine-functionalized single-walled carbon nanotubes (SWCNTs) have also been developed as drug delivery vehicles, demonstrating pH-dependent solubility and the ability to be conjugated with other molecules. researchgate.netdovepress.comoatext.com Furthermore, self-assembling nanoparticles formed from conjugates of poly-L-lysine and photosensitizers like chlorin (B1196114) e6 (Ce6) are being investigated for photodynamic therapy (PDT), a tumor-selective cancer treatment. nih.govmdpi.com
The table below highlights some applications of lysine derivatives in biomedical research.
| Lysine Derivative Application | System/Platform | Purpose |
| Lysine-based dendrimers | Nanoparticles | Drug and gene (siRNA) delivery, enhancing cellular uptake. rsc.orgmdpi.commdpi.com |
| PEGylated lipopeptides with protected lysine | Micelles, Emulsions | Solubilization and stabilization of poorly soluble drugs. nih.govresearchgate.net |
| Lysine-functionalized carbon nanotubes | SWCNTs | Covalent attachment of therapeutic and imaging agents. researchgate.netdovepress.comoatext.com |
| Poly-L-lysine-photosensitizer conjugates | Self-assembling nanoparticles | Photodynamic therapy for cancer. nih.govmdpi.com |
Exploration in Material Science and Supramolecular Chemistry for Advanced Architectures
The unique structural features of this compound and other lysine derivatives make them valuable building blocks in material science and supramolecular chemistry for creating advanced, functional architectures. The ability of these molecules to self-assemble into ordered structures is a key area of research. nih.govmdpi.comacs.org
Self-assembling peptides containing lysine can form a variety of nanostructures, including fibers, ribbons, and micelles, depending on the specific amino acid sequence and environmental conditions. acs.orgrsc.orgacs.org For example, L-lysine (B1673455) derivatives of viologens have been shown to form supramolecular fibers and ribbons in certain aromatic solvents. rsc.org Similarly, lipopeptides containing lysine-rich tripeptides self-assemble into spherical micelles in aqueous solutions. acs.org These self-assembled materials have potential applications in catalysis, sensing, and as scaffolds for tissue engineering. acs.org The self-assembly of poly-L-lysine conjugated with other molecules, such as the photosensitizer chlorin e6, can lead to the formation of nanoparticles with applications in biomedicine. nih.govmdpi.com
The Boc protecting group on the lysine side chain can influence the self-assembly process and the final architecture of the material. The development of well-defined polypeptides with complex architectures, such as block-graft copolypeptides, has been made possible through the use of orthogonally protected lysine monomers, like Nε-Fmoc-l-Lysine NCA. mdpi.com These complex polymers can exhibit "smart" stimuli-responsive behavior, making them suitable for applications in controlled drug delivery and other advanced technologies. mdpi.com The synthesis of dendronized polymers, where dendritic wedges are attached to a linear polymer backbone, further exemplifies the use of lysine derivatives in creating highly branched and functional materials. mdpi.com
Advancements in Automation and High-Throughput Synthesis Utilizing Lysine Derivatives in Chemical Libraries
The demand for large and diverse collections of peptides for drug discovery and other research purposes has driven significant advancements in automated and high-throughput synthesis methods. This compound and other orthogonally protected lysine derivatives are crucial components in these technologies, enabling the creation of complex peptide libraries. beilstein-journals.orgpeptide.commolport.com
Automated solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the rapid and efficient construction of peptide chains. beilstein-journals.orgmolport.comunipd.it In this process, amino acids are sequentially coupled to a growing peptide chain that is anchored to a solid support. peptide.com The use of orthogonally protected lysine derivatives, such as those with Fmoc and Boc protecting groups, allows for selective modification of the lysine side chain during the synthesis. beilstein-journals.orgpeptide.comsigmaaldrich.com This enables the creation of branched peptides, cyclic peptides, and peptides conjugated to other molecules like fatty acids or PEG chains, all within an automated framework. beilstein-journals.org
High-throughput synthesis of peptide libraries, often employing the "one-bead one-compound" (OBOC) method, allows for the generation of millions of different peptide sequences simultaneously. nih.govacs.orgnih.gov In this approach, each bead of a resin support carries a unique peptide sequence. nih.gov Lysine derivatives are incorporated into these libraries to introduce diversity and specific functionalities. nih.govnih.gov Screening these vast libraries against biological targets can lead to the rapid identification of "hit" compounds with desired activities. nih.govnih.gov The SPOT synthesis method, a variant of SPPS using a cellulose (B213188) membrane, is another powerful technique for creating peptide arrays for high-throughput screening, for example, in the analysis of enzyme specificity. nih.gov
The table below outlines the role of lysine derivatives in advanced synthesis technologies.
| Technology | Role of Lysine Derivatives (e.g., this compound) | Outcome |
| Automated Solid-Phase Peptide Synthesis (SPPS) | Incorporation of orthogonally protected lysine allows for selective side-chain modification. beilstein-journals.orgpeptide.comsigmaaldrich.com | Efficient synthesis of complex peptides, including branched, cyclic, and conjugated structures. beilstein-journals.org |
| One-Bead One-Compound (OBOC) Libraries | Used as building blocks in split-and-pool synthesis to create diverse libraries. nih.govacs.orgnih.gov | Generation of millions of unique peptides for high-throughput screening and drug discovery. nih.govacs.org |
| SPOT Synthesis | Used to create peptide arrays on cellulose membranes. nih.gov | High-throughput analysis of peptide-protein interactions and enzyme specificity. nih.gov |
Q & A
Basic Research Questions
Q. What are the optimal conditions for incorporating H-Lys(Boc)-NH₂ HCl into peptide sequences during solid-phase synthesis?
- Methodological Answer : H-Lys(Boc)-NH₂ HCl is typically coupled using HATU (1.1 equiv) and collidine (2.0 equiv) in dry dichloromethane (DCM) under nitrogen. The reaction is stirred overnight, followed by purification via flash chromatography (9:1 DCM:MeOH). Confirmation of purity is achieved using reverse-phase HPLC (RP-HPLC) with a C18 column and a gradient of 40–95% acetonitrile in water .
Q. How should H-Lys(Boc)-NH₂ HCl be stored to maintain stability, and what analytical methods confirm its integrity?
- Methodological Answer : Store at 0°C to prevent decomposition. Integrity is verified via RP-HPLC (retention time ~24 minutes under specified conditions) and high-resolution mass spectrometry (HRMS) for molecular weight confirmation (theoretical: 281.78 g/mol). Optical rotation ([α]D²⁵) should align with reported values (e.g., -0.025° in methanol) .
Q. What spectroscopic and chromatographic techniques are essential for characterizing H-Lys(Boc)-NH₂ HCl post-synthesis?
- Methodological Answer : Use RP-HPLC with UV detection at 218/254 nm to monitor purity. HRMS confirms the molecular ion peak ([M+H]+ at m/z 282.78). Additionally, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) resolves the Boc-protected ε-amino group and backbone structure .
Q. What is the role of the Boc protecting group in H-Lys(Boc)-NH₂ HCl during peptide synthesis?
- Methodological Answer : The tert-butoxycarbonyl (Boc) group shields the ε-amino group of lysine, preventing unintended side reactions (e.g., branching) during peptide elongation. It is selectively removed with trifluoroacetic acid (TFA) in the final deprotection step .
Advanced Research Questions
Q. How can researchers address low coupling yields when using H-Lys(Boc)-NH₂ HCl in complex peptide syntheses?
- Methodological Answer : Optimize coupling efficiency by increasing HATU equivalents (1.2–1.5 equiv), extending reaction time (24–48 hours), or using microwave-assisted synthesis (50°C, 30 minutes). Monitor incomplete coupling via the Kaiser test (ninhydrin assay) and repeat the coupling cycle if necessary .
Q. What are the common side reactions when using H-Lys(Boc)-NH₂ HCl under acidic conditions, and how can they be prevented?
- Methodological Answer : Premature Boc deprotection may occur in acidic environments, leading to ε-amine reactivity. Avoid acidic reagents (e.g., TFA) until the final deprotection step. Use neutral coupling conditions (e.g., DIPEA as a base) and ensure anhydrous solvents to minimize hydrolysis .
Q. How does the steric environment of H-Lys(Boc)-NH₂ HCl influence its reactivity in peptide bond formation?
- Methodological Answer : The Boc group introduces steric hindrance at the ε-position, directing coupling to the α-amine. For hindered sequences, switch to polar aprotic solvents (e.g., NMP) to enhance solubility and employ bulky activators like PyBOP or HATU to improve reaction kinetics .
Q. In peptide cyclization reactions, how does H-Lys(Boc)-NH₂ HCl influence regioselectivity and yield?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
